(2,3,4,5,6-五氘代苯基)乙酸酯

描述

Synthesis Analysis

The synthesis of phenyl acetates can be achieved through different methods. One such method is the palladium-catalyzed cyclocarbonylation of 2,4-pentadienyl acetates, as described in the second paper. This process involves the use of palladium complexes, such as PdCl2(PPh3)2, and results in the selective formation of phenyl acetates under specific conditions (120-140°C, 50 atm of CO) . Although the synthesis of (2,3,4,5,6-Pentadeuteriophenyl) acetate is not explicitly mentioned, similar catalytic systems could potentially be adapted for its synthesis.

Molecular Structure Analysis

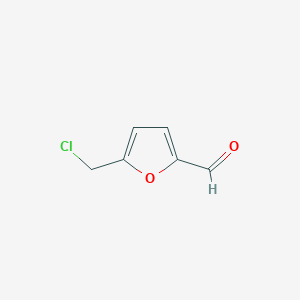

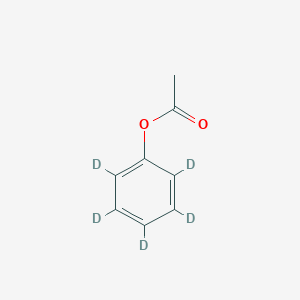

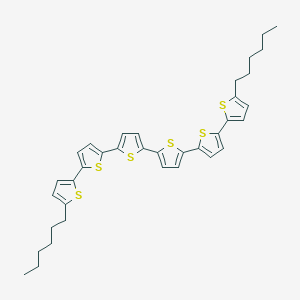

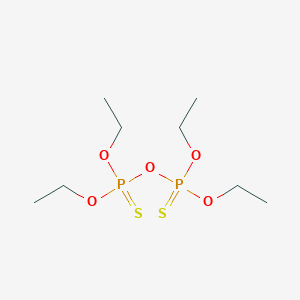

The molecular structure of phenyl acetates is characterized by the presence of an acetyl group attached to a phenyl ring. The specific substitution pattern on the phenyl ring can significantly influence the reactivity and physical properties of the compound. In the case of (2,3,4,5,6-Pentadeuteriophenyl) acetate, the presence of deuterium atoms at specific positions on the phenyl ring would likely affect its vibrational modes and may alter its reactivity compared to non-deuterated analogs.

Chemical Reactions Analysis

Phenyl acetates undergo various chemical reactions, including hydrolysis. The first paper discusses the hydrolysis of 2,4,6-trinitrophenyl acetate catalyzed by carboxylic bases and tertiary amines . The study provides insights into the structure-reactivity correlations and suggests that the transition-state structure changes along the series of aryl acetates. This information could be relevant when considering the hydrolysis of (2,3,4,5,6-Pentadeuteriophenyl) acetate, as the deuterium substitution could influence the reaction kinetics and mechanism.

Physical and Chemical Properties Analysis

The physical and chemical properties of phenyl acetates are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups on the phenyl ring can affect properties such as solubility, melting point, and reactivity. The deuterium atoms in (2,3,4,5,6-Pentadeuteriophenyl) acetate would likely have a subtle impact on these properties, potentially altering the compound's behavior in chemical reactions and its physical characteristics.

科学研究应用

合成和化学性质

衍生物的合成:该化合物已用于合成各种化学衍生物。例如,Matthews 等人(1997 年)描述了从苯-d6 合成 (R)-(2,3,4,5,6-五氘代苯基)环氧乙烷,其中涉及弗里德尔-克拉夫茨酰化和手性还原等几个步骤 (Matthews, Ellis, Cullis, & Farmer, 1997).

用于制备生物活性化合物:Salionov(2015 年)合成了 2-((4-R-5-(噻吩-2-基)-4H-1,2,4-三唑-3-基)硫代)乙酸的酯,表明该化合物可用于制备具有潜在生物活性的物质 (Salionov, 2015).

催化应用:Ishii 等人(1993 年)探索了钯催化的 2,4-戊二烯基乙酸酯环羰基化反应,展示了该化合物如何参与催化过程以生成苯乙酸酯 (Ishii, Gao, Xu, Iwasaki, & Hidai, 1993).

药物研究

药物合成研究:Costa 等人(2012 年)讨论了使用绿色铃木偶联反应合成乙基(4-苯基苯基)乙酸酯,这是药物菲比纳克的前体。这突出了该化合物在新药开发中的相关性 (Costa, Pelotte, Simard, Syvinski, & Deveau, 2012).

D-苯基甘氨酸的生产:Bossi、Cretich 和 Righetti(1998 年)使用青霉素 G 酰化酶从外消旋混合物中制备纯 D-苯基甘氨酸,说明了在药物合成中的应用 (Bossi, Cretich, & Righetti, 1998).

镇痛和抗炎活性:Agudoawu 和 Knaus(2000 年)报道了乙基 2-[3-(1-苯氧基(甲氧基)羰基-4-芳基-(烷基)-1,4-二氢吡啶基)]乙酸酯的合成和活性,该化合物表现出镇痛和抗炎特性 (Agudoawu & Knaus, 2000).

属性

IUPAC Name |

(2,3,4,5,6-pentadeuteriophenyl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c1-7(9)10-8-5-3-2-4-6-8/h2-6H,1H3/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPBVNPXQWQGGJP-VIQYUKPQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])OC(=O)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,3,4,5,6-Pentadeuteriophenyl) acetate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,6-Dihydroimidazo[1,2-a]pyridine](/img/structure/B124343.png)

![[3-(4-Benzhydrylpiperazin-1-yl)-1-phenylpropyl] propanoate](/img/structure/B124359.png)